(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion umfasst typischerweise die folgenden Schritte:
Bildung des spirocyclischen Kerns: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht werden.
Einführung der Benzylgruppe: Dieser Schritt beinhaltet häufig eine Benzylierungsreaktion unter Verwendung von Benzylhalogeniden unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Übliche Methoden umfassen:
Batch-Verfahren: Einsatz von großvolumigen Reaktoren zur Durchführung der Synthese in mehreren Schritten.
Kontinuierliche Strömungssynthese: Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktions-effizienz und Skalierbarkeit.
Chemische Reaktionsanalyse
Reaktionstypen
(6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogenide und Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:
Oxidation: Kann Ketone oder Carbonsäuren ergeben.
Reduktion: Kann Alkohole oder Alkane ergeben.
Substitution: Kann verschiedene substituierte Derivate ergeben.
Wissenschaftliche Forschungsanwendungen
(6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion: hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein in der organischen Synthese verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biologische Pfade modulieren, was zu den beobachteten Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab.
Eigenschaften
CAS-Nummer |
98735-80-9 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-10(8-9-4-2-1-3-5-9)14-12(17)13(15-11)6-7-13/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
GLYKSDSTTQKACQ-JTQLQIEISA-N |
Isomerische SMILES |
C1CC12C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC12C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Method A: Cyclopropane Carboxylate-Based Synthesis
Starting material : 1-Aminocyclopropane carboxylate derivatives.
Steps :
-
Nucleophilic substitution : Reacting 1-aminocyclopropane carboxylate with benzyl bromide in acetonitrile under basic conditions (K₂CO₃) to introduce the benzyl group.
-
Cyclization : Intramolecular amidation under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) forms the spirocyclic core.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to secondary amines, yielding the final product.
Key data :
Method B: Reductive Amination Approach
Starting material : Aldehyde intermediates derived from azetidine precursors.
Steps :
-
Reductive amination : Reaction of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with t-BuOK in THF at 70°C forms the diazaspiro framework.
-
Benzylation : Subsequent treatment with benzyl halides introduces the benzyl group at the 6-position.
-
Oxidation : Controlled oxidation (e.g., with KMnO₄) generates the dione functionality.
Key data :
Stereochemical Control Mechanisms
The (6S) configuration is achieved through:
-
Chiral pool synthesis : Use of enantiomerically pure starting materials (e.g., L-proline derivatives).
-
Asymmetric catalysis : Employing chiral ligands during cyclopropane ring formation.
-
Crystallization-induced dynamic resolution : Isolation of the desired enantiomer via selective crystallization.
Reaction Optimization and Challenges
Critical Parameters
Common Side Reactions
-
Epimerization : Occurs at high temperatures or prolonged reaction times. Mitigated by using mild acids (e.g., TFA) and short reaction durations.
-
Over-reduction : Excessive LiAlH₄ leads to undesired amine byproducts.
Analytical Characterization
Spectroscopic data for (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.85–3.65 (m, 4H, spiro-H).
Industrial-Scale Considerations
The patent-priority method (CN111943894A) offers advantages for large-scale production:
-
Cost efficiency : Uses inexpensive glycine methyl ester hydrochloride.
-
Environmental impact : Aqueous workup steps reduce organic waste.
Comparison of Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or alkanes.
Substitution: May yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion: kann mit anderen spirocyclischen Verbindungen verglichen werden, wie zum Beispiel:
- (S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion
- (6S)-6-(Phenylmethyl)-4,7-diazaspiro[2.5]octan-5,8-dion
Diese Verbindungen teilen ähnliche strukturelle Merkmale, können sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten unterscheiden, was die Einzigartigkeit von (6S)-6-Benzyl-4,7-diazaspiro[2.5]octan-5,8-dion hervorhebt.
Biologische Aktivität
(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms and a benzyl group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 98735-80-9
The compound's structure allows it to interact with various biological pathways, particularly those involved in cell proliferation and survival.
Research indicates that this compound primarily targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Inhibition of these pathways can lead to:
- Reduced cell proliferation
- Induction of apoptosis in cancer cells
This mechanism positions the compound as a promising candidate for further investigation in oncology and other diseases related to dysregulated signaling pathways.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from recent research on its anticancer effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibits proliferation |
| A549 (Lung Cancer) | 8.3 | Induces apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Disrupts cell cycle |
These results indicate that the compound effectively inhibits the growth of cancer cells and may induce cell death through apoptotic pathways.
Interaction with Biological Molecules
The compound has also been shown to disrupt key signaling pathways involved in cellular growth and motility, which may contribute to its anticancer properties. It alters cellular behaviors such as:
- Reduced migration
- Changes in adhesion properties
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
- A549 Lung Cancer Model : In another case study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 8.3 µM, indicating potent anti-proliferative effects and a marked increase in apoptotic markers compared to control groups.
Q & A
Q. What are the common synthetic routes for (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione?
The synthesis typically involves cyclization reactions between a benzyl-substituted diamine and a diketone precursor. Key steps include:
- Core formation : Reaction of 1,2-diamines with diketones (e.g., diethyl malonate) under acidic or basic conditions to form the spirocyclic backbone .
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure the (6S)-configuration .
- Purification : Crystallization or column chromatography to isolate the product with >95% purity . Example reaction conditions: 1,2-diaminoethane derivatives + diketone in methanol at 60°C, pH 7–9, yielding 60–75% .
Q. Which analytical techniques are critical for characterizing this spirocyclic compound?
Key methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry and spirocyclic structure; IR for carbonyl group identification .
- Chromatography : HPLC for purity assessment (>98% required for biological assays) .
- X-ray crystallography : To resolve ambiguities in stereochemistry and molecular packing .
Advanced Research Questions
Q. How can researchers optimize reaction yield while maintaining enantiomeric excess?
- Parameter screening : Systematically vary temperature (40–80°C), solvent polarity (methanol vs. DMF), and catalyst loading (e.g., chiral Brønsted acids) .
- Flow chemistry : Continuous flow reactors improve reproducibility and scalability, reducing byproduct formation .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking . Data contradiction note: Higher temperatures (>70°C) may degrade enantiomeric excess despite improved yields, necessitating trade-off analysis .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) to distinguish specific activity from cytotoxicity .
- Target validation : Use knockout cell lines or enzyme inhibition assays (e.g., proteasome or kinase targets) to confirm mechanisms .
- Stereochemical purity verification : Chiral HPLC ensures the (6S)-enantiomer is not contaminated with inactive (6R)-forms, which may skew results .
Q. How does the benzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing effects : The benzyl group stabilizes transition states in SN2 reactions, enhancing reactivity with amines or thiols .
- Steric hindrance : Substituent position affects accessibility to reactive sites. Computational modeling (DFT) predicts regioselectivity . Table: Reactivity Comparison
| Nucleophile | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| Methylamine | 0.45 | N-substituted |
| Thiophenol | 0.78 | S-substituted |
| Source: Experimental data from spirocyclic analogs . |
Methodological Challenges
Q. What experimental designs mitigate degradation during long-term stability studies?
- Storage conditions : Lyophilized samples stored at -80°C show <5% degradation over 12 months vs. 20% at 4°C .
- Light sensitivity : Use amber vials to prevent photodegradation of the spirocyclic core .
- Accelerated stability testing : Expose to 40°C/75% RH for 3 months to simulate shelf life .
Q. How can researchers validate the compound’s role as a building block for peptidomimetics?
- Structural mimicry : Compare binding affinity of spirocyclic derivatives vs. native peptides using surface plasmon resonance (SPR) .
- Protease resistance : Incubate with trypsin/chymotrypsin; stability >24 hours indicates potential for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
